1-Methyl-6-piperidin-2-ylindazole;dihydrochloride
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Overview
Description
1-Methyl-6-piperidin-2-ylindazole;dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and natural products . The indazole ring system, another component of this compound, is also prevalent in many biologically active molecules .
Preparation Methods
The synthesis of 1-Methyl-6-piperidin-2-ylindazole;dihydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to form the indazole ring . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled environments .
Chemical Reactions Analysis
1-Methyl-6-piperidin-2-ylindazole;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the piperidine ring can be functionalized with different substituents.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like methanol or dichloromethane. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Methyl-6-piperidin-2-ylindazole;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-6-piperidin-2-ylindazole;dihydrochloride involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. The indazole ring can also bind to specific proteins, affecting their function. These interactions lead to the compound’s observed biological effects .
Comparison with Similar Compounds
1-Methyl-6-piperidin-2-ylindazole;dihydrochloride can be compared with other piperidine and indazole derivatives:
Piperidine derivatives: These include compounds like piperine and evodiamine, which have similar structural features but different biological activities.
Indazole derivatives: Compounds like indomethacin and benzimidazole share the indazole ring but differ in their pharmacological properties.
The uniqueness of this compound lies in its combined piperidine and indazole structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19Cl2N3 |
---|---|
Molecular Weight |
288.21 g/mol |
IUPAC Name |
1-methyl-6-piperidin-2-ylindazole;dihydrochloride |
InChI |
InChI=1S/C13H17N3.2ClH/c1-16-13-8-10(5-6-11(13)9-15-16)12-4-2-3-7-14-12;;/h5-6,8-9,12,14H,2-4,7H2,1H3;2*1H |
InChI Key |
DJGDWRBOUIOZMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C3CCCCN3)C=N1.Cl.Cl |
Origin of Product |
United States |
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